

In-Depth NMR Spectral Analysis of Ethyl 2-Furanpropionate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-furanpropionate*

Cat. No.: B158936

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of **Ethyl 2-furanpropionate**. **Ethyl 2-furanpropionate**, a key fragrance and flavor compound, presents a distinct spectral signature that is crucial for its identification and quality control in various applications, including pharmaceutical and nutraceutical formulations. This document outlines the detailed experimental protocols for acquiring high-resolution NMR spectra and offers an in-depth interpretation of the chemical shifts, coupling constants, and signal multiplicities.

Chemical Structure and Atom Numbering

The structural formula of **Ethyl 2-furanpropionate** is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the assignment of NMR signals discussed in the subsequent sections.

Figure 1: Chemical structure of **Ethyl 2-Furanpropionate** with atom numbering.

Experimental Protocols

The following protocols describe the standard methodology for the acquisition and processing of ¹H and ¹³C NMR spectra.

Sample Preparation

- Sample Weighing: Approximately 10-20 mg of **Ethyl 2-furanpropionate** is accurately weighed for ^1H NMR, and 50-100 mg for ^{13}C NMR.
- Solvent Selection: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3), which provides a lock signal for the spectrometer and is largely transparent in the ^1H NMR spectrum.
- Internal Standard: A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer to NMR Tube: The solution is transferred to a 5 mm NMR tube, ensuring a sample height of 4-5 cm. The tube is then capped to prevent solvent evaporation.

NMR Data Acquisition Workflow

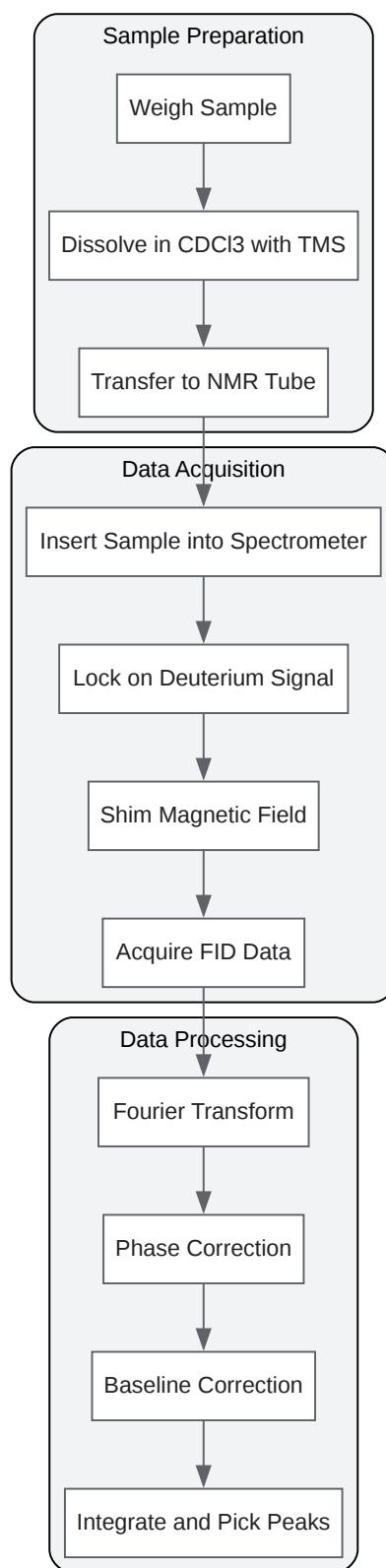
[Click to download full resolution via product page](#)

Figure 2: Workflow for NMR sample preparation, data acquisition, and processing.

Spectrometer Parameters

Parameter	¹ H NMR	¹³ C NMR
Spectrometer Frequency	400 MHz	100 MHz
Pulse Program	zg30	zgpg30
Solvent	CDCl ₃	CDCl ₃
Temperature	298 K	298 K
Spectral Width	-2 to 12 ppm	-10 to 220 ppm
Acquisition Time	~ 4 seconds	~ 1-2 seconds
Relaxation Delay	1-5 seconds	2 seconds
Number of Scans	16-32	1024-4096

Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phase Correction: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption line shape.
- Baseline Correction: A polynomial function is applied to correct the baseline for a flat appearance.
- Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.
- Peak Picking and Integration: The chemical shifts of all peaks are determined, and for ¹H NMR, the relative area under each peak is integrated.

¹H NMR Spectral Data and Analysis

The ¹H NMR spectrum of **Ethyl 2-furanpropionate** exhibits characteristic signals corresponding to the ethyl group and the furanpropionate moiety. The detailed assignments are provided in the table below.

Signal Assignment (Atom #)	Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Integration
H11	1.25	Triplet (t)	7.1	3H
H1	2.62	Triplet (t)	7.7	2H
H2	2.95	Triplet (t)	7.7	2H
H10	4.14	Quartet (q)	7.1	2H
H6	6.01	Doublet of doublets (dd)	3.1, 0.8	1H
H5	6.28	Doublet of doublets (dd)	3.1, 1.9	1H
H3	7.30	Doublet of doublets (dd)	1.9, 0.8	1H

Analysis of the ^1H NMR Spectrum:

- Ethyl Group: The ethyl group gives rise to a characteristic triplet at 1.25 ppm for the methyl protons (H11) and a quartet at 4.14 ppm for the methylene protons (H10). The triplet multiplicity of H11 is due to coupling with the two adjacent H10 protons, and the quartet of H10 is due to coupling with the three adjacent H11 protons, both with a coupling constant of approximately 7.1 Hz.
- Propionate Chain: The two methylene groups of the propionate chain appear as two distinct triplets. The triplet at 2.95 ppm is assigned to H2, which is adjacent to the furan ring, and the triplet at 2.62 ppm is assigned to H1, which is adjacent to the carbonyl group. Both signals show a coupling constant of 7.7 Hz due to their coupling with each other.
- Furan Ring: The three protons on the furan ring appear in the aromatic region of the spectrum. The proton at the 5-position (H3) is the most downfield at 7.30 ppm, appearing as a doublet of doublets due to coupling with H5 and H6. The proton at the 4-position (H5) at 6.28 ppm is a doublet of doublets due to coupling with H3 and H6. The proton at the 3-

position (H6) at 6.01 ppm also appears as a doublet of doublets due to coupling with H3 and H5.

¹³C NMR Spectral Data and Analysis

The proton-decoupled ¹³C NMR spectrum of **Ethyl 2-furanpropionate** shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Signal Assignment (Atom #)	Chemical Shift (δ) / ppm
C11	14.2
C1	24.8
C2	34.5
C10	60.4
C6	105.2
C5	110.1
C3	141.0
C4	155.9
C7	172.5

Analysis of the ¹³C NMR Spectrum:

- **Aliphatic Carbons:** The methyl carbon (C11) of the ethyl group resonates at the most upfield position, 14.2 ppm. The two methylene carbons of the propionate chain (C1 and C2) appear at 24.8 ppm and 34.5 ppm, respectively. The methylene carbon of the ethyl group (C10) is found at 60.4 ppm, shifted downfield due to its attachment to the electronegative oxygen atom.
- **Furan Ring Carbons:** The carbons of the furan ring resonate in the range of 105-156 ppm. The carbon attached to the propionate chain (C4) is the most downfield of the furan carbons at 155.9 ppm. The other furan carbons, C3, C5, and C6, appear at 141.0 ppm, 110.1 ppm, and 105.2 ppm, respectively.

- **Carbonyl Carbon:** The carbonyl carbon (C7) of the ester group shows the most downfield chemical shift at 172.5 ppm, which is characteristic for this functional group.

Conclusion

The ^1H and ^{13}C NMR spectra of **Ethyl 2-furanpropionate** provide a clear and unambiguous fingerprint for the molecule's structure. The chemical shifts, multiplicities, and coupling constants are all consistent with the assigned structure. This detailed spectral analysis serves as a valuable reference for the quality control and characterization of **Ethyl 2-furanpropionate** in research and industrial settings.

- To cite this document: BenchChem. [In-Depth NMR Spectral Analysis of Ethyl 2-Furanpropionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158936#ethyl-2-furanpropionate-1h-and-13c-nmr-spectral-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com